molecular formula C7H11NO2 B8185314 (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one

(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one

Cat. No.: B8185314
M. Wt: 141.17 g/mol
InChI Key: IIOUMUPKFBCCIN-RITPCOANSA-N
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Description

(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is a chiral, enantiomerically pure bicyclic lactam that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry. The rigid bicyclo[3.3.1]nonane framework, which typically adopts a twin-chair conformation with substituents often in equatorial orientations , provides a stable three-dimensional structure for designing novel bioactive molecules. Compounds based on this core structure are of significant interest in the development of central nervous system (CNS) active agents, particularly as their diaza-analogues have been explored for kappa-opioid receptor binding . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle the product with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

(1S,5R)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOUMUPKFBCCIN-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amino alcohol with a carbonyl compound can lead to the formation of the bicyclic structure through intramolecular cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites and activity of various enzymes.

Medicine

Medically, (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one derivatives have potential therapeutic applications. They can be explored as candidates for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.3.1]nonane core is a versatile framework in organic synthesis. Below is a detailed comparison of (1S,5R)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Activities Source
(1S,5R)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one 2-Oxa-4-azabicyclo[3.3.1]nonane 6,7,8-Trihydroxy, hydroxymethyl Not explicitly described High polarity, potential H-bonding
1-Benzyl-2-azabicyclo[3.3.1]nonan-3-one 2-Azabicyclo[3.3.1]nonane 1-Benzyl Radical cyclization Intermediate for morphan derivatives
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one 9-Azabicyclo[3.3.1]nonane 9-Phenyl Mannich reaction Intermediate for ondansetron analogs
9-Methyl-2,4-bis(4-bromobenzylidene)-9-azabicyclo[3.3.1]nonan-3-one 9-Azabicyclo[3.3.1]nonane 9-Methyl, 2,4-bis(4-Br-benzylidene) Aldol condensation Anticancer activity (melting point: 210–211°C)
(+)-Adaline [(1S,5R)-1-pentyl-9-azabicyclo[3.3.1]nonan-3-one] 9-Azabicyclo[3.3.1]nonane 1-Pentyl Asymmetric synthesis Natural alkaloid, enantioselective (19.5:80.5 er)
Cryptorigidifoliol F [(1S,5R)-7-(2′-hydroxy-8′Z-heptadecenyl)-2,6-dioxabicyclo[3.3.1]nonan-3-one] 2,6-Dioxabicyclo[3.3.1]nonane 7-Hydroxy heptadecenyl Natural product isolation Antimalarial activity
Compound 12 (μ-opioid agonist) 2-Azabicyclo[3.3.1]nonane 2-Phenethyl, 9-propyl Multi-step functionalization Partial μ-agonist (EC₅₀ = 2.5 nM)

Key Observations

Structural Variations: Substituents: The position and nature of substituents significantly alter activity. For example, 9-phenyl or 9-methyl groups () enhance stability and receptor binding, while hydroxylated chains () improve solubility. Heteroatoms: Replacement of oxygen/nitrogen (e.g., 2-oxa vs. 9-aza) modulates electronic properties. The oxa-aza combination in the target compound may enhance polarity compared to purely nitrogenous analogs .

Synthetic Methods :

  • Radical Cyclization : Used for 2-azabicyclo derivatives (), yielding morphan precursors.
  • Asymmetric Synthesis : Critical for enantiomerically pure alkaloids like (+)-adaline ().
  • Aldol Condensation : Employed for curcumin analogs with benzylidene substituents ().

Physicochemical Properties :

  • Melting Points : Benzylidene derivatives (e.g., 4-bromo-substituted compound in ) exhibit higher melting points (210–211°C) due to extended conjugation and crystallinity.
  • Polarity : Hydroxyl-rich derivatives (e.g., cryptorigidifoliol F) are more water-soluble, whereas lipophilic groups (e.g., pentyl in adaline) enhance blood-brain barrier penetration .

Biological Activity :

  • Anticancer : Benzylidene-substituted 9-azabicyclo derivatives show promise as curcumin mimics ().
  • Opioid Modulation : 2-Azabicyclo derivatives with phenethyl/propyl groups act as μ-opioid partial agonists ().
  • Antimalarial : Natural products like cryptorigidifoliol F leverage long alkyl chains for membrane interaction .

Research Findings and Implications

  • Catalytic Applications: The keto-ABNO catalyst (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) demonstrates the scaffold’s utility in aerobic oxidation reactions ().
  • Stereochemical Sensitivity : Enantiomeric purity (e.g., in adaline) is critical for biological efficacy, as seen in the 19.5:80.5 er ratio ().
  • Structure-Activity Relationships (SAR) : Substituents at the 9-position (e.g., methyl, phenyl) and bridging heteroatoms dictate receptor selectivity and metabolic stability.

Biological Activity

(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This compound features both oxygen and nitrogen atoms, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The structure of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. The bicyclic framework is essential for its biological interactions, particularly in enzyme binding and modulation of biological pathways.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, including enzymes and receptors. It can modulate enzyme activity through inhibition or activation, affecting various biochemical pathways. The following are key mechanisms identified in research:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, altering their function.
  • Receptor Binding : It may interact with specific receptors, influencing signal transduction pathways.
  • Modulation of Biological Pathways : By affecting enzyme and receptor activity, it can lead to changes in cellular responses.

Biological Activity

Research indicates that (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one exhibits several biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The bicyclic structure is linked to enhanced potency in inhibiting tumor growth.
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are needed to substantiate these claims.

Case Studies

Several studies have explored the biological activity of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one and its derivatives:

  • Anticancer Activity Study :
    • A study published in Nature demonstrated that certain derivatives showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through caspase activation .
  • Enzyme Interaction Study :
    • Research highlighted the compound's ability to inhibit specific enzymes involved in cancer metabolism, suggesting a potential role in targeted cancer therapies .
  • Synthesis and Biological Evaluation :
    • A review article discussed various synthetic routes for creating derivatives of this compound, emphasizing their biological evaluations for anticancer and antimicrobial activities .

Comparative Analysis

The following table summarizes the key characteristics and biological activities of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one compared to related compounds:

Compound NameStructure TypeBiological ActivityReferences
(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-oneBicyclicAnticancer, Antimicrobial
(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-oneBicyclicModerate Anticancer
(3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-1-oxapentalen-BicyclicLimited Anticancer

Q & A

Q. What are the primary methods for structural characterization of (1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous determination of stereochemistry and bond angles. For example, a 2010 study resolved the crystal structure of this compound, confirming the (1S,5R) configuration via C–H···O hydrogen bonding interactions . Complementary techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can assign substituent positions and verify bicyclic framework integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C7_7H9_9NO2_2) and fragmentation patterns.
    Table 1 : Comparison of Analytical Techniques
TechniqueKey Information ProvidedLimitations
X-rayAbsolute configuration, bond lengths/anglesRequires single crystals
NMRFunctional groups, stereoelectronic effectsAmbiguity in crowded spectra
HRMSMolecular formula, isotopic patternNo structural details

Q. How can synthesis routes for this bicyclic lactam be optimized for reproducibility?

  • Methodological Answer : Key factors include:
  • Catalyst Selection : Use chiral catalysts (e.g., DABCO derivatives) to enhance enantioselectivity, as demonstrated in analogous bicyclic systems .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing transition states.
  • Purification : Gradient elution in flash chromatography (silica gel) resolves diastereomers. Document reaction parameters (temperature, time) meticulously to ensure reproducibility .

Advanced Questions

Q. What strategies resolve contradictions in stereochemical assignments between computational and experimental data?

  • Methodological Answer : Discrepancies often arise from computational approximations (e.g., DFT functional selection). To mitigate:
  • Cross-Validation : Compare experimental optical rotation with calculated values (e.g., TDDFT).
  • Vibrational Circular Dichroism (VCD) : Resolves ambiguities in flexible bicyclic systems by matching experimental and simulated spectra.
  • Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets to confirm bond geometries .

Q. How can researchers design experiments to probe the biological activity of this compound?

  • Methodological Answer : Prioritize target-based assays guided by structural analogs:
  • Enzyme Inhibition : Screen against serine hydrolases or proteases, leveraging the lactam’s electrophilic carbonyl group.
  • Receptor Binding : Use molecular docking (e.g., AutoDock Vina) to predict interactions with GPCRs or ion channels.
  • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}\text{C}) to quantify bioavailability in cell cultures.
    Table 2 : Structural Analogs and Their Applications
Compound NameKey FeatureBiological Target
4-Azatricyclo[4.2.1.0³,⁷]nonanolRigid bicyclic coreNeuromodulatory receptors
5-Oxo-4-azatricyclo derivativesElectrophilic carbonylEnzyme inhibition

Q. What methodologies address data inconsistencies when comparing HPLC purity assays with 1H^{1}\text{H}1H NMR integration?

  • Methodological Answer : Discrepancies may stem from:
  • Co-eluting Impurities : Use orthogonal methods (e.g., LC-MS) to identify undetected contaminants.
  • NMR Signal Overlap : Employ 13C^{13}\text{C}-DEPT or 2D NMR (COSY, HSQC) to deconvolute signals.
  • Quantitative NMR (qNMR) : Integrate against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate purity assessment .

Methodological Considerations

  • Experimental Design : Align hypotheses with theoretical frameworks (e.g., Baldwin’s rules for cyclization kinetics) to guide reaction optimization .
  • Data Reproducibility : Adhere to IUPAC guidelines for reporting synthetic procedures, including full characterization data (NMR, HRMS, melting points) in supplementary materials .

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